molecular formula C29H45O4- B14287635 2-[2-(Benzyloxy)-2-oxoethyl]icos-3-enoate CAS No. 116356-90-2

2-[2-(Benzyloxy)-2-oxoethyl]icos-3-enoate

Cat. No.: B14287635
CAS No.: 116356-90-2
M. Wt: 457.7 g/mol
InChI Key: NYRYPXVJWBQPDX-UHFFFAOYSA-M
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Description

2-[2-(Benzyloxy)-2-oxoethyl]icos-3-enoate is an organic compound with the molecular formula C29H45O4 It is characterized by the presence of a benzyloxy group attached to an oxoethyl chain, which is further connected to an icos-3-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Benzyloxy)-2-oxoethyl]icos-3-enoate typically involves the esterification of icos-3-enoic acid with 2-(benzyloxy)-2-oxoethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can further streamline the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Benzyloxy)-2-oxoethyl]icos-3-enoate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxoethyl group can be reduced to form alcohols.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

2-[2-(Benzyloxy)-2-oxoethyl]icos-3-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological systems and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(Benzyloxy)-2-oxoethyl]icos-3-enoate involves its interaction with specific molecular targets and pathways. The benzyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The oxoethyl chain may also participate in various biochemical reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid
  • 2-[2-(Benzyloxy)-2-oxoethyl]propanoate
  • 2-[2-(Benzyloxy)-2-oxoethyl]butanoate

Uniqueness

2-[2-(Benzyloxy)-2-oxoethyl]icos-3-enoate is unique due to its long icos-3-enoate chain, which imparts distinct physicochemical properties and potential biological activities. Compared to similar compounds, it may exhibit enhanced stability, solubility, and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

116356-90-2

Molecular Formula

C29H45O4-

Molecular Weight

457.7 g/mol

IUPAC Name

2-(2-oxo-2-phenylmethoxyethyl)icos-3-enoate

InChI

InChI=1S/C29H46O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-27(29(31)32)24-28(30)33-25-26-21-18-17-19-22-26/h17-23,27H,2-16,24-25H2,1H3,(H,31,32)/p-1

InChI Key

NYRYPXVJWBQPDX-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCC=CC(CC(=O)OCC1=CC=CC=C1)C(=O)[O-]

Origin of Product

United States

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